molecular formula C7H18Cl2N2 B7953479 N-methyl-1-piperidin-4-ylmethanamine dihydrochloride

N-methyl-1-piperidin-4-ylmethanamine dihydrochloride

Cat. No.: B7953479
M. Wt: 201.13 g/mol
InChI Key: RIJXUKNKCSAKOA-UHFFFAOYSA-N
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Description

N-methyl-1-piperidin-4-ylmethanamine dihydrochloride is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Piperidine derivatives are of significant interest in medicinal chemistry and pharmaceutical research. They are frequently explored as key structural motifs or synthetic intermediates in the development of novel bioactive molecules . For instance, similar 1-(piperidin-4-yl) structures have been utilized in the design and synthesis of potential NLRP3 inflammasome inhibitors, which are being investigated for the treatment of various inflammatory diseases . Furthermore, the piperidine scaffold is a common feature in compounds researched as agonists for targets such as the GPR119 receptor, highlighting its utility in drug discovery programs . Researchers value this compound for its potential as a building block in organic synthesis and for its applications in early-stage scientific investigation.

Properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJXUKNKCSAKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Imine Formation : 1-Methyl-4-piperidone reacts with methylamine to form an imine intermediate.

  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to yield N-methyl-1-piperidin-4-ylmethanamine.

  • Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt.

Optimization Insights :

  • Solvent : Methanol or ethanol is preferred for imine stabilization.

  • Temperature : Reactions proceed efficiently at 25–60°C, with higher temperatures accelerating imine formation.

  • Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere achieves >90% conversion in 12–24 hours.

Example Protocol :

Alkylation of 4-Piperidinemethanamine

This method introduces the methyl group via alkylation of 4-piperidinemethanamine.

Reaction Steps

  • Primary Amine Preparation : 4-Piperidinemethanamine is synthesized via oxime reduction of 1-methyl-4-piperidone.

  • Methylation : The primary amine undergoes alkylation with methyl iodide or dimethyl carbonate in basic conditions.

  • Salt Precipitation : The product is isolated as the dihydrochloride salt using HCl gas or concentrated hydrochloric acid.

Critical Parameters :

  • Base Selection : Potassium carbonate or sodium hydride ensures deprotonation of the amine for efficient alkylation.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity.

Yield Data :

Starting MaterialMethylating AgentYield (%)
4-PiperidinemethanamineMethyl iodide78
4-PiperidinemethanamineDimethyl carbonate65

Leuckart Reaction Pathway

The Leuckart reaction enables direct conversion of ketones to amines using ammonium formate.

Procedure

  • Reaction Setup : 1-Methyl-4-piperidone is heated with ammonium formate at 150–200°C.

  • Amination : The ketone undergoes reductive amination to form N-methyl-1-piperidin-4-ylmethanamine.

  • Acid Workup : Hydrochloric acid is added to precipitate the dihydrochloride salt.

Advantages :

  • Avoids intermediate isolation.

  • High functional group tolerance.

Limitations :

  • Requires high temperatures, leading to potential side reactions.

Typical Conditions :

  • Molar Ratio : 1:2 (ketone:ammonium formate).

  • Reaction Time : 8–12 hours.

Condensation Followed by Reduction

This two-step approach involves condensation with aldehydes followed by catalytic hydrogenation.

Experimental Workflow

  • Condensation : 1-Methyl-4-piperidone reacts with formaldehyde under basic conditions to form an enamine.

  • Hydrogenation : The enamine is reduced using Raney nickel or platinum oxide to yield the target amine.

Case Study :

  • Aldehyde : Formaldehyde (37% aqueous solution).

  • Catalyst : Raney nickel (5% w/w).

  • Yield : 82% after salt formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination85–9098Mild conditions
Alkylation65–7895Scalability
Leuckart Reaction70–7590One-pot synthesis
Condensation/Reduction80–8297High selectivity

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-piperidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H19Cl2N2
  • CAS Number : 1982760-72-4
  • Appearance : White to off-white crystalline solid
  • Solubility : Highly soluble in polar solvents, particularly water

The dihydrochloride form enhances solubility and stability, making it suitable for various applications in chemical synthesis and pharmacology.

Pharmaceutical Development

N-methyl-1-piperidin-4-ylmethanamine dihydrochloride serves as a critical intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, leading to the development of novel analgesics and central nervous system agents.

Key Points :

  • Utilized in the synthesis of drugs affecting dopamine and serotonin receptors.
  • Potential applications in developing antidepressants and analgesics.

Neurotransmitter Research

Research indicates that this compound modulates neurotransmitter systems, particularly dopamine D2 and serotonin 5HT receptors. This modulation suggests potential therapeutic implications for mood regulation and psychotropic effects.

Interaction Studies :

  • Binding affinity studies show promising interactions with neurotransmitter receptors, indicating its role in enhancing or inhibiting neurotransmission.

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify specific compounds in biological samples. This application is crucial for drug testing and toxicology studies.

Applications Include :

  • Methodologies for quantifying drug levels in biological matrices.
  • Techniques aiding in the analysis of complex mixtures.

Material Science

Emerging research explores the compound's potential applications in material science, particularly in developing new materials with specific chemical properties that enhance performance.

Case Study 1: Cancer Therapy

A derivative of piperidin-3-ylmethanamine demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This study highlights the potential of piperidine derivatives as effective cancer therapeutics.

Case Study 2: Pain Management

Research evaluated dual-action compounds based on the piperidine structure for analgesic effects in animal models. Results indicated promising efficacy in both nociceptive and neuropathic pain contexts, suggesting that this compound may play a role in pain management therapies.

Mechanism of Action

The mechanism of action of N-methyl-1-piperidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Piperidine-Based Dihydrochloride Salts

Piperidine derivatives with dihydrochloride salts are widely studied due to their biological activity and solubility. Below is a comparison with key analogs:

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
N-methyl-1-piperidin-4-ylmethanamine dihydrochloride C8H20Cl2N2 1-methyl, 4-methanamine Research compound; potential CNS activity
N-(1-Methylpiperidin-4-yl)methyl-2-phenylethanamine Dihydrochloride C15H24Cl2N2 1-methyl, 4-(phenylethanamine) Studied for receptor binding affinity
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C9H14Cl2N4 4-amine, pyrimidin-2-yl substituent Laboratory research (e.g., kinase inhibitors)

Key Observations :

  • Substituent Influence : The presence of aromatic groups (e.g., phenylethanamine in ) or heterocycles (e.g., pyrimidine in ) alters receptor binding and solubility. For example, the pyrimidine substituent in may enhance interactions with enzymes like kinases.
  • Bioavailability : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug formulation. However, bulky substituents (e.g., phenylethanamine in ) may reduce solubility compared to simpler analogs like the target compound .

Other Dihydrochloride Salts in Pharmacology and Industry

Dihydrochloride salts are common in pharmaceuticals for improved stability and dissolution. Examples include:

Compound Name Molecular Formula Structure/Function Applications Reference
Trientine Dihydrochloride C6H18Cl2N4 Linear tetraamine; copper-chelating agent Treatment of Wilson’s disease
Putrescine Dihydrochloride C4H12Cl2N2 Aliphatic diamine Biogenic amine; food spoilage marker
S-(2-(Dimethylamino)ethyl)isothiouronium Dihydrochloride C5H14Cl2N3S Thiourea derivative Restricted due to sensitizing properties

Comparison Highlights :

  • Pharmacological Use : Unlike trientine dihydrochloride (a chelating agent ), this compound lacks documented therapeutic applications but shares structural motifs with CNS-targeting agents.
  • Toxicity Profile: S-(2-(dimethylamino)ethyl)isothiouronium dihydrochloride is restricted due to sensitization risks, whereas the target compound’s safety data remain understudied.

Biological Activity

N-methyl-1-piperidin-4-ylmethanamine dihydrochloride, a derivative of piperidine, has garnered attention in scientific research due to its significant biological activity, particularly in relation to neurotransmitter systems and receptor interactions. This article explores the compound's mechanisms of action, applications in pharmacology, and relevant case studies that highlight its potential therapeutic uses.

This compound is characterized by its piperidine structure, which includes a six-membered ring with one nitrogen atom. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays. The compound primarily interacts with neurotransmitter receptors in the nervous system, modulating their activity and influencing various physiological processes.

The mechanism of action involves binding to specific receptors, which can lead to alterations in cellular signaling pathways. This modulation can have various physiological effects depending on the receptor type involved. For instance, it has been shown to affect dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

Neurotransmitter Interaction

Research indicates that this compound plays a role in neurotransmitter activity. It has been utilized in studies focusing on:

  • Dopaminergic Activity : Influences dopamine receptor signaling pathways.
  • Serotonergic Activity : Affects serotonin receptor dynamics, which may have implications for mood disorders.

Pharmacological Applications

The compound has been investigated for its potential applications in various therapeutic areas:

  • Analgesics : Similar compounds have shown enhanced analgesic properties compared to traditional opioids, suggesting potential use in pain management .
  • Anticancer Agents : Some derivatives have displayed antiproliferative effects against cancer cell lines, indicating a potential role in cancer therapy .
  • Antiviral Activity : Research has identified piperidine derivatives as potent inhibitors of HIV reverse transcriptase, demonstrating antiviral properties .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Neurotransmitter ModulationSignificant interaction with dopamine and serotonin receptors.
Antiproliferative EffectsIC50 values demonstrated effectiveness against HeLa cells.
Antiviral PropertiesPotent inhibition of HIV replication with low EC50 values.

Detailed Research Findings

  • Neurotransmitter Studies : A study highlighted the compound's ability to modulate neurotransmitter systems effectively, suggesting its utility in treating neuropsychiatric disorders.
  • Anticancer Research : In vitro assays demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa) with IC50 values indicating strong antiproliferative activity .
  • HIV Reverse Transcriptase Inhibition : A novel series of piperidin derivatives were tested against wild-type HIV-1, showing improved potency compared to existing therapies. The mechanism was linked to allosteric inhibition of reverse transcriptase .

Q & A

Q. What are the standard protocols for synthesizing and purifying N-methyl-1-piperidin-4-ylmethanamine dihydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, piperidine derivatives are often synthesized by reacting precursors like 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction of nitro groups to amines and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Purification may involve recrystallization from ethanol or methanol, with final characterization via HPLC (e.g., using a Primesep 100 column with a mobile phase of water/acetonitrile/sulfuric acid buffer and UV detection at 200 nm) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

Dihydrochloride salts generally exhibit higher aqueous solubility compared to free bases or monohydrochloride forms due to increased ionic interactions with water. Stability is enhanced in acidic conditions (pH 3–5), but degradation may occur under high temperatures or prolonged exposure to light. The presence of two HCl molecules also reduces hygroscopicity, improving shelf-life .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage: In airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers).
  • Ventilation: Use fume hoods to minimize inhalation risks during weighing or synthesis .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection is widely used. For example, a Primesep 100 column with an isocratic mobile phase (water:acetonitrile:sulfuric acid, 85:15:0.1 v/v) achieves baseline separation. LC-MS/MS is preferred for trace-level quantification in plasma or tissue homogenates, using deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding vs. in vivo efficacy results?

Methodological considerations include:

  • Assay validation: Ensure receptor binding assays (e.g., radioligand displacement) use purified receptors and control for off-target interactions.
  • Pharmacokinetic profiling: Evaluate bioavailability and tissue distribution (e.g., via LC-MS/MS) to confirm sufficient compound exposure in vivo.
  • Dose-response studies: Test multiple concentrations to identify non-linear effects, as seen with PDE4 inhibitors where anti-inflammatory activity may dominate over bronchodilatory effects at lower doses .

Q. What strategies optimize HPLC separation of N-methyl-1-piperidin-4-ylmethanamine dihydrochloride from structurally similar analogs in complex mixtures?

  • Column selection: Mixed-mode columns (e.g., Primesep 100) combine reversed-phase and ion-exchange mechanisms to resolve polar and ionic analogs.
  • Mobile phase adjustment: Add ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or vary pH (2.5–4.0) to modulate retention times.
  • Gradient elution: Gradually increase acetonitrile concentration (10% → 40% over 20 minutes) to separate co-eluting peaks .

Q. How should experimental designs account for the compound’s interaction with multiple enzymes or receptors?

  • Selectivity screening: Use panels of recombinant enzymes (e.g., CYP450 isoforms) or receptor-binding assays to map interaction profiles.
  • Mechanistic studies: Employ knockout cell lines or selective inhibitors to isolate pathways (e.g., LSD1 inhibition in cancer cells using dihydrochloride salts to assess H3K4 methylation changes) .

Q. What role do structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) play in elucidating structure-activity relationships (SAR)?

Systematic SAR studies involve:

  • Core modifications: Varying substituents on the piperidine ring to assess impact on solubility (e.g., methyl vs. methoxy groups).
  • Salt form comparison: Testing hydrochloride vs. dihydrochloride salts to correlate ionic strength with membrane permeability.
  • Biological assays: Comparing IC50 values across analogs in target-specific assays (e.g., enzyme inhibition, cell proliferation) .

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